molecular formula C16H10F7NO3S B10890084 3-(phenylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

3-(phenylsulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B10890084
M. Wt: 429.3 g/mol
InChI Key: HYSRYLYZLMDLIQ-UHFFFAOYSA-N
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Description

3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is a complex organic compound characterized by the presence of multiple fluorine atoms and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the key intermediate, 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol. This intermediate is synthesized using octafluorotoluene as the starting reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptation of the laboratory procedures, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE involves its interaction with molecular targets through its sulfonyl and fluorinated groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(PHENYLSULFONYL)-N~1~-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]PROPANAMIDE is unique due to the combination of its sulfonyl group and multiple fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10F7NO3S

Molecular Weight

429.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C16H10F7NO3S/c17-11-10(16(21,22)23)12(18)14(20)15(13(11)19)24-9(25)6-7-28(26,27)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,24,25)

InChI Key

HYSRYLYZLMDLIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F

Origin of Product

United States

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